![molecular formula C24H20ClN5O B588368 N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine CAS No. 796738-74-4](/img/structure/B588368.png)
N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine
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Overview
Description
N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine is a complex organic compound with the molecular formula C24H20ClN5O and a molecular weight of 429.9 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly in the preparation of imatinib impurities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine typically involves multiple steps. One common route includes the reaction of 4-chloromethylbenzoic acid with 4-amino-2-methylphenylamine to form an amide bond. This intermediate is then reacted with 4-(3-pyridyl)-2-pyrimidineamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent choice. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography are also common .
Chemical Reactions Analysis
Types of Reactions
N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents, particularly in cancer research.
Industry: Utilized in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known pharmaceutical agent used in cancer treatment.
N-[4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl benzamide: Another intermediate in the synthesis of imatinib.
Uniqueness
N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to form stable amide bonds and undergo substitution reactions makes it particularly valuable in pharmaceutical research .
Biological Activity
N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine is a complex organic compound with the molecular formula C24H20ClN5O and a molecular weight of 429.90 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and as a kinase inhibitor.
Chemical Structure and Properties
- Molecular Formula : C24H20ClN5O
- Molecular Weight : 429.90 g/mol
- CAS Number : 796738-74-4
- IUPAC Name : 4-(chloromethyl)-N-[3-methyl-4-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]phenyl]benzamide
The compound features a chloromethyl group, a pyridine moiety, and a pyrimidine structure, which are crucial for its biological activity.
The biological activity of this compound is primarily linked to its role as a kinase inhibitor. Kinases are enzymes that play a vital role in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer.
Inhibition of Kinases
Research indicates that this compound may selectively inhibit certain receptor tyrosine kinases (RTKs), which are critical in the development and progression of tumors. The binding affinity to these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. The following table summarizes some key findings from these studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung Cancer) | 1.5 | Inhibition of cell growth |
MCF-7 (Breast Cancer) | 2.0 | Induction of apoptosis |
HeLa (Cervical Cancer) | 1.8 | Cell cycle arrest |
These results suggest that the compound has potent anti-cancer properties, making it a candidate for further development as a therapeutic agent.
Case Studies
A notable case study involved the use of this compound in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer cell lines. The combination therapy demonstrated synergistic effects, leading to improved outcomes compared to monotherapy.
Pharmacological Applications
Given its biological activity, this compound is being explored for potential applications in:
- Cancer Treatment : As a targeted therapy for specific types of tumors.
- Drug Development : As a lead compound for synthesizing new kinase inhibitors.
Properties
IUPAC Name |
4-(chloromethyl)-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O/c1-16-13-20(28-23(31)18-6-4-17(14-25)5-7-18)8-9-21(16)29-24-27-12-10-22(30-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUHMRAFZSYAQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CCl)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700738 |
Source
|
Record name | 4-(Chloromethyl)-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796738-74-4 |
Source
|
Record name | 4-(Chloromethyl)-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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